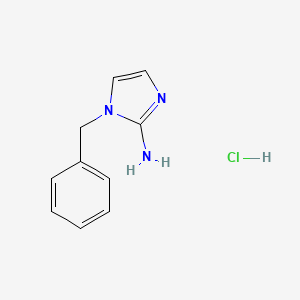

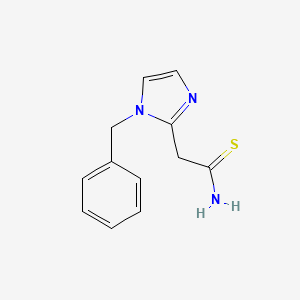

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is a chemical compound with the CAS Number: 50288-75-0 . It has a molecular weight of 231.32 . The compound is typically stored at room temperature and is available in powder form .

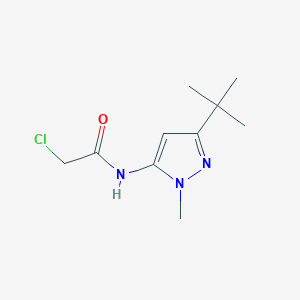

Molecular Structure Analysis

The InChI code for 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is 1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the compound.Physical And Chemical Properties Analysis

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide is a powder that is stored at room temperature . It has a molecular weight of 231.32 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including “2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide”, have been studied for their antimicrobial properties. These compounds can act against a variety of bacterial and fungal pathogens. The presence of the imidazole ring contributes to the inhibition of microbial growth by interfering with the synthesis of nucleic acids or proteins within microbial cells .

Antitumor Properties

Research has indicated that imidazole derivatives can exhibit antitumor activity. They may work by disrupting the cell cycle of cancer cells or by inducing apoptosis, which is programmed cell death. This makes them potential candidates for the development of new chemotherapeutic agents .

Anti-inflammatory Applications

The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, possibly by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process .

Antioxidant Effects

Imidazole compounds have shown antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This stress is caused by free radicals, which are unstable molecules that can damage cellular components. Antioxidants neutralize these free radicals, thereby preventing cell damage .

Antiviral Activity

The structural motif of imidazole is found in several antiviral drugs. It can contribute to the inhibition of viral replication by targeting viral enzymes or by interfering with the viral life cycle. This makes imidazole derivatives, including “2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide”, interesting subjects for the development of new antiviral therapies .

Antiulcer Applications

Some imidazole derivatives are used in the treatment of ulcers. They can reduce the production of gastric acid or promote the healing of the gastric mucosa. This therapeutic effect is beneficial in managing conditions like peptic ulcers .

Antidiabetic Potential

There is evidence to suggest that imidazole derivatives can have antidiabetic effects. They may influence the metabolic pathways involved in glucose regulation, which can be beneficial for managing diabetes mellitus .

Antihelmintic Use

Imidazole derivatives are known to possess antihelmintic properties, which means they can be used to treat infections caused by parasitic worms. These compounds can disrupt the energy metabolism of the worms, leading to their paralysis and death .

Each of these applications demonstrates the broad therapeutic potential of imidazole derivatives, including “2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide”. Ongoing research continues to uncover new uses and mechanisms of action for these compounds, highlighting their importance in the field of medicinal chemistry. The information provided here is based on the current understanding and reported studies in scientific literature as of my last update in 2021, complemented by recent findings from web-based resources .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

Compounds with similar structures have been shown to have antiangiogenic effects and promote apoptosis . This suggests that 2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide might interact with its targets to inhibit the formation of new blood vessels and induce programmed cell death.

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related to cell survival and death .

Result of Action

The promotion of apoptosis suggests that it may lead to cell death . This could potentially be beneficial in the context of cancer treatment, where the goal is often to kill cancer cells.

Action Environment

The compound is recommended to be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Eigenschaften

IUPAC Name |

2-(1-benzylimidazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c13-11(16)8-12-14-6-7-15(12)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXASKUUWFZWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzyl-1H-imidazol-2-yl)ethanethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)

![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)